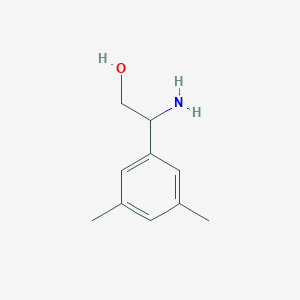

2-Amino-2-(3,5-dimethylphenyl)ethanol

Overview

Description

2-Amino-2-(3,5-dimethylphenyl)ethanol, also known as 2-Amino-2-methyl-1-phenylethanol or AMPE, is an organic compound that is widely used in scientific research. It can be synthesized from various starting materials, including Grignard reagents, and is used for a variety of purposes, including as a reagent for organic synthesis, as a biochemical and physiological agent, and as a drug. AMPE has a wide range of applications, from laboratory experiments to industrial processes.

Scientific Research Applications

Synthesis and Biological Activity

Research in organic chemistry has explored the synthesis of various derivatives and analogs of 2-Amino-2-(3,5-dimethylphenyl)ethanol. For instance, Noubade et al. (2009) investigated the synthesis of n-anthranilic acid derivatives through reactions involving compounds structurally related to this compound, revealing its potential in creating new chemical entities (Noubade et al., 2009).

Molecular Complexes and Crystal Structures

The structural analysis of molecular complexes containing compounds similar to this compound has been a subject of interest. Toda et al. (1985, 1983) conducted X-ray crystallography studies to determine the structures of molecular complexes involving analogs of this compound, providing insights into its potential applications in crystal engineering (Toda et al., 1985); (Toda et al., 1983).

Chemical Synthesis and Modifications

Tanaka et al. (1989) described a facile synthesis approach for 4-hydroxy- and 4-aminoindoles using a compound structurally related to this compound, highlighting its utility in synthesizing complex organic molecules (Tanaka et al., 1989).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, compounds structurally related to this compound have been explored for their therapeutic potentials. For example, Bruno et al. (1994) synthesized derivatives with local anesthetic, analgesic, and platelet antiaggregating activities, indicating its relevance in drug discovery (Bruno et al., 1994).

Chiral Separation and Stereochemistry

Research into the chiral separation of compounds using cellulosic stationary phases in supercritical fluid chromatography by West et al. (2009) included studies on derivatives of this compound, showcasing its significance in enantiomeric separation processes (West et al., 2009).

Polymorphism and Crystal Shape Studies

Mudalip et al. (2018) investigated the effects of solvents on polymorphism and the shape of crystals containing derivatives of this compound, contributing to the understanding of its physical and chemical properties in various solvents (Mudalip et al., 2018).

Safety and Hazards

“2-Amino-2-(3,5-dimethylphenyl)ethanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-2-(3,5-dimethylphenyl)ethanol are currently unknown

Mode of Action

It is known that the compound contains both a primary amine and a primary alcohol, which could potentially interact with various biological targets .

Biochemical Pathways

Compounds with similar structures, such as ethanolamine, are known to play a role in the formation of cellular membranes .

Properties

IUPAC Name |

2-amino-2-(3,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFVOURVLDLEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CO)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

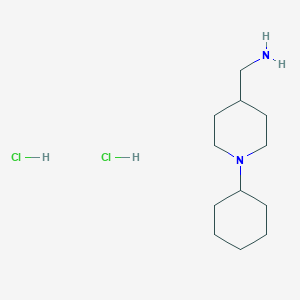

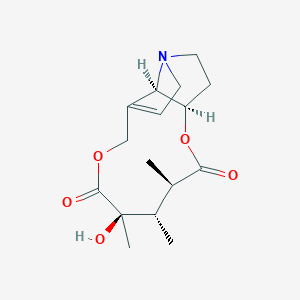

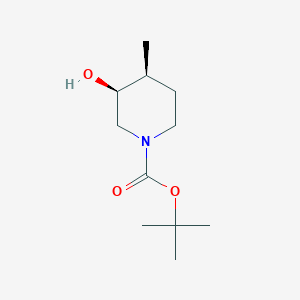

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)

![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)

![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)

![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)

![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)

![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)